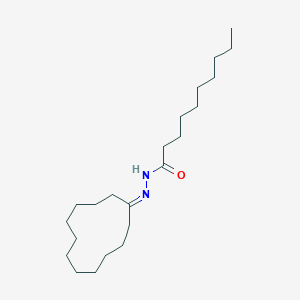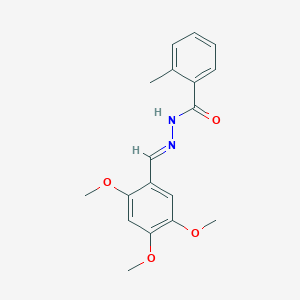
N'-cyclododecylidenedecanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-cyclododecylidenedecanehydrazide is an organic compound with the molecular formula C22H42N2O It is a hydrazide derivative, characterized by the presence of a hydrazone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidenedecanehydrazide typically involves the condensation reaction between cyclododecanone and decanehydrazide. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for N’-cyclododecylidenedecanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-cyclododecylidenedecanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazone compounds.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound may have potential as a biochemical probe or reagent in various biological assays.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N’-cyclododecylidenedecanehydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be relevant in catalytic processes or biochemical interactions. Additionally, the compound’s hydrophobic cyclododecyl group may facilitate interactions with lipid membranes or hydrophobic pockets in proteins, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecanone: A precursor in the synthesis of N’-cyclododecylidenedecanehydrazide.
Decanehydrazide: Another precursor used in the synthesis.
Cyclododecylhydrazone: A structurally similar compound with a different alkyl chain length.
Uniqueness
N’-cyclododecylidenedecanehydrazide is unique due to its specific combination of a cyclododecyl group and a decanehydrazide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C22H42N2O |
|---|---|
Peso molecular |
350.6g/mol |
Nombre IUPAC |
N-(cyclododecylideneamino)decanamide |
InChI |
InChI=1S/C22H42N2O/c1-2-3-4-5-9-14-17-20-22(25)24-23-21-18-15-12-10-7-6-8-11-13-16-19-21/h2-20H2,1H3,(H,24,25) |
Clave InChI |
MPWZOSWJUNXOGL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NN=C1CCCCCCCCCCC1 |
SMILES canónico |
CCCCCCCCCC(=O)NN=C1CCCCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenoxy-N-[4-({4-[(2-phenoxybutanoyl)amino]cyclohexyl}methyl)cyclohexyl]butanamide](/img/structure/B448677.png)
![3-chloro-N-{4-[(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}-1-benzothiophene-2-carboxamide](/img/structure/B448678.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzohydrazide](/img/structure/B448680.png)

![N'-[1-(1-naphthyl)ethylidene]hexanohydrazide](/img/structure/B448687.png)
![N'-[1-(3,4-dimethylphenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B448688.png)

![1,4-Bis[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine](/img/structure/B448691.png)

![N'-bicyclo[2.2.1]hept-2-ylidene-3-hydroxy-2-naphthohydrazide](/img/structure/B448693.png)
![N'~1~,N'~4~-bis[4-(benzyloxy)-3-methoxybenzylidene]succinohydrazide](/img/structure/B448696.png)

